molecular formula C17H31ClN6O3 B15192684 1H-Purine-2,6-dione, 3,7-dihydro-7-(2-(diethylamino)ethyl)-1,3-dimethyl-8-((1-(hydroxymethyl)propyl)amino)-, monohydrochloride, (+-)- CAS No. 119256-88-1

1H-Purine-2,6-dione, 3,7-dihydro-7-(2-(diethylamino)ethyl)-1,3-dimethyl-8-((1-(hydroxymethyl)propyl)amino)-, monohydrochloride, (+-)-

Cat. No.: B15192684
CAS No.: 119256-88-1
M. Wt: 402.9 g/mol
InChI Key: QEFHGOPYVPSIMT-UHFFFAOYSA-N
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Description

1H-Purine-2,6-dione, 3,7-dihydro-7-(2-(diethylamino)ethyl)-1,3-dimethyl-8-((1-(hydroxymethyl)propyl)amino)-, monohydrochloride, (±)- is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes multiple functional groups such as diethylamino, hydroxymethyl, and dimethyl groups. It is often used in various scientific research applications due to its diverse chemical properties.

Preparation Methods

The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-7-(2-(diethylamino)ethyl)-1,3-dimethyl-8-((1-(hydroxymethyl)propyl)amino)-, monohydrochloride, (±)- involves several steps. The synthetic route typically starts with the preparation of the purine core, followed by the introduction of the diethylaminoethyl and hydroxymethylpropyl groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The diethylamino group can be reduced to form secondary or primary amines.

    Substitution: The dimethyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Purine-2,6-dione, 3,7-dihydro-7-(2-(diethylamino)ethyl)-1,3-dimethyl-8-((1-(hydroxymethyl)propyl)amino)-, monohydrochloride, (±)- is widely used in scientific research due to its versatile chemical properties. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used to study enzyme interactions and cellular processes. In medicine, it has potential applications in drug development, particularly for targeting specific molecular pathways. In industry, it is used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminoethyl group can interact with amino acid residues in the active site of enzymes, while the hydroxymethylpropyl group can form hydrogen bonds with other molecules. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Compared to other similar compounds, 1H-Purine-2,6-dione, 3,7-dihydro-7-(2-(diethylamino)ethyl)-1,3-dimethyl-8-((1-(hydroxymethyl)propyl)amino)-, monohydrochloride, (±)- stands out due to its unique combination of functional groups. Similar compounds include:

  • 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-hydroxy-3-((phenylmethyl)amino)propyl)-8-((phenylmethyl)amino)-, monohydrochloride
  • 1H-Purine-2,6-dione, 3,7-dihydro-7-(hydroxymethyl)-1,3-dimethyl These compounds share the purine core but differ in the substituents attached to the core, leading to different chemical and biological properties.

Properties

CAS No.

119256-88-1

Molecular Formula

C17H31ClN6O3

Molecular Weight

402.9 g/mol

IUPAC Name

7-[2-(diethylamino)ethyl]-8-(1-hydroxybutan-2-ylamino)-1,3-dimethylpurine-2,6-dione;hydrochloride

InChI

InChI=1S/C17H30N6O3.ClH/c1-6-12(11-24)18-16-19-14-13(15(25)21(5)17(26)20(14)4)23(16)10-9-22(7-2)8-3;/h12,24H,6-11H2,1-5H3,(H,18,19);1H

InChI Key

QEFHGOPYVPSIMT-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC1=NC2=C(N1CCN(CC)CC)C(=O)N(C(=O)N2C)C.Cl

Origin of Product

United States

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